Tricaproin
Overview
Description
Tricaproin is a triacylglycerol compound that has been the subject of various studies due to its chemical properties and potential applications. It is synthesized through the esterification of glycerol with caproic acid. The interest in tricaproin is partly due to its solubility with paclitaxel, an anticancer compound, which makes it a candidate for nanoemulsion formation in medical applications .
Synthesis Analysis
The synthesis of tricaproin has been optimized through different chemical routes. One study focused on the esterification of glycerol with caproic acid under solvent-free and catalyst-free conditions, aiming for a cleaner synthesis process. The best conditions for the synthesis were found to be a prolonged contact time at elevated temperatures, although the volatility of caproic acid limited the yield of tricaproin . Another innovative approach utilized sulfate-promoted iron oxide as a catalyst for the aqueous phase esterification of caproic acid with glycerol. This method achieved a selectivity of 71.6% for tricaproin, with the catalyst being characterized by various physicochemical methods. The study also applied response surface methodology to understand the interactive effects of the process parameters .
Molecular Structure Analysis
Tricaproin's molecular structure, as a simple triglyceride, consists of a glycerol backbone esterified with three caproic acid molecules. The molecular structure is significant because it influences the compound's reactivity and physical properties, which are crucial for its potential applications.
Chemical Reactions Analysis
The thermal decomposition of tricaproin has been studied to understand its stability and the products formed upon pyrolysis. The compound was found to decompose into various products, including hydrocarbons, acrolein, and different esters, under different conditions. The decomposition mechanisms were proposed to involve both free radical and non-free radical reactions . Additionally, the radiolysis of tricaproin has been investigated, identifying 28 compounds as recombination products from the irradiation process. These products included hydrocarbons, ketones, esters, and glyceryl ether diesters, with proposed reaction mechanisms for their formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of tricaproin, such as its solubility, thermal stability, and reactivity, are influenced by its molecular structure. Its solubility with paclitaxel is particularly noteworthy for pharmaceutical applications. The thermal and radiolytic stability studies provide insights into the conditions under which tricaproin can be safely used and stored, as well as the potential byproducts that may form under stress conditions .
Scientific Research Applications
Thermal Decomposition : Tricaproin has been studied as a model system for the thermal decomposition of simple triglycerides. It undergoes pyrolysis under various conditions, leading to the formation of a range of compounds including hydrocarbons, acrolein, and hexanoic acid. This research provides insights into the mechanisms of thermal degradation of triglycerides (Lien & Nawar, 1973).
Radiolysis : The effects of radiation on tricaproin have been examined, revealing the formation of higher molecular weight products. This study identified 28 compounds produced by the combination of free radicals, contributing to our understanding of the radiolysis process in triglycerides (Letellier & Nawar, 1972).
Synthesis and Application in Cancer Treatment : Innovative approaches have been developed for synthesizing tricaproin, notably via the esterification of caproic acid with glycerol. Tricaproin has shown good solubility with paclitaxel, an anticancer compound, making it a candidate for nanoemulsion formation in cancer treatment (Kaur et al., 2018).
Anti-Cancer Properties : Tricaproin isolated from the plant Simarouba glauca has demonstrated efficacy against colorectal cancer cells. It induces apoptosis and arrests cancer cells in the G0/G1 phase, highlighting its potential as an anti-cancer agent (Jose et al., 2020).
Chemical Synthesis : Research has optimized the conditions for synthesizing tricaproin, trienantin, and tricaprylin using chemical routes. This is particularly relevant for potential nutritional applications of these triglycerides (Ataíde et al., 2007).
Heat Capacity and Physical Properties : The heat capacity of tricaproin has been determined, providing essential data for understanding its behavior under different temperature conditions. This is crucial for its application in various industries (Eiteman & Goodrum, 1994).
Lipase Affinity : The affinity of pig pancreas lipase for tricaproin has been studied, offering insights into the enzymatic hydrolysis process of triglycerides (Schønheyder & Volqvartz, 1945).
Phase Behavior with Carbon Dioxide : Research has also explored the phase behavior of mixtures of carbon dioxide and tricaproin, which is significant for understanding its applications in supercritical fluid technologies (Florusse et al., 2004).
Safety And Hazards
Users should avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
properties
IUPAC Name |
2,3-di(hexanoyloxy)propyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O6/c1-4-7-10-13-19(22)25-16-18(27-21(24)15-12-9-6-3)17-26-20(23)14-11-8-5-2/h18H,4-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYCICSNZYXLHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060737 | |
Record name | Hexanoic acid, 1,2,3-propanetriyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Glycerol trihexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
244.00 °C. @ 28.00 mm Hg | |
Record name | Glycerol trihexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.00045 mg/mL at 37 °C | |
Record name | Glycerol trihexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glycerol trihexanoate | |
CAS RN |
621-70-5 | |
Record name | Tricaproin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricaproin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trihexanoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hexanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 1,2,3-propanetriyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycerol trihexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIHEXANOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ1Y9R895Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glycerol trihexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-25 °C | |
Record name | Glycerol trihexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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